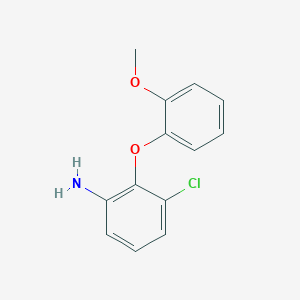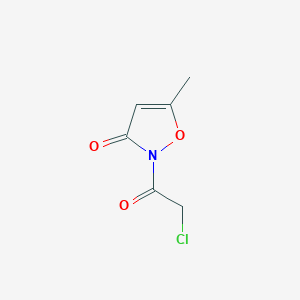
6-(3-Cyanophenyl)picolinic acid
Overview
Description
6-(3-Cyanophenyl)picolinic acid is a chemical compound with the CAS Number: 887981-96-6. Its molecular weight is 224.22 and its IUPAC name is 6-(3-cyanophenyl)-2-pyridinecarboxylic acid . It is a derivative of picolinic acid, which is a white solid that is soluble in water .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H8N2O2 . The InChI code for this compound is 1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) .Scientific Research Applications
1. Sensitizers in Lanthanide Chemistry
6-(3-Cyanophenyl)picolinic acid has been studied for its role as a sensitizer in lanthanide chemistry. For instance, 6-phosphoryl picolinic acid derivatives, a related compound, have been synthesized and used as europium and terbium sensitizers. These compounds exhibit enhanced emission intensity and stability in comparison to carboxylate analogues, demonstrating their potential in photophysical applications (Andres & Chauvin, 2011).
2. Organic Light-Emitting Diodes (OLEDs)
Picolinic acid derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Studies on iridium complexes with picolinic acid N-oxide as the ancillary ligand have shown that these complexes are highly efficient and exhibit exceptional photophysical, electrochemical, and electroluminescent properties, making them suitable for use in high-performance PhOLEDs (Seo et al., 2010).
3. Synthesis of Pharmaceuticals and Agrochemicals
This compound and its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals. For example, 3-Carbamoyl-α-picolinic acid, a product derived from picolinic acid, serves as a versatile building block in the synthesis of these compounds (Ogawa et al., 2000).
4. Anticancer Research
Research has been conducted on organometallic half-sandwich iridium complexes involving picolinic acid derivatives. These complexes exhibit potential in anticancer applications due to their ability to form adducts with DNA and their cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).
5. Catalysis and Molecular Devices
The coupling of picolinic acid with other compounds can lead to the creation of mono- and bis-amides, which are of interest for potential applications in catalysis, coordination chemistry, and molecular devices. These amides offer unique structural and chemical properties that are valuable in these fields (Devi et al., 2015).
6. Photophysics and Electronics
The synthesis of heteroleptic cyclometallated iridium(III) complexes using picolinic acid derivatives has been explored for their photophysical properties. These compounds exhibit efficient phosphorescence with a range of colors, making them suitable for applications in electronics and lighting (Sanner et al., 2019).
Mechanism of Action
Target of Action
The primary target of 6-(3-Cyanophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
This compound is synthesized via the kynurenine pathway , a metabolic pathway that leads to the production of nicotinamide adenine dinucleotide (NAD) from tryptophan . The kynurenine pathway has been implicated in the pathogenesis of a range of neuro-inflammatory diseases .
Pharmacokinetics
It’s known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The binding of this compound to ZFPs results in the inhibition of their function . This has been shown to have anti-viral effects in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, plays a role in the metabolism of the essential amino acid tryptophan . It is also involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .
Cellular Effects
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
A novel decarboxylase, PicC, has been identified that is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid, a related compound, into 2,5-dihydroxypyridine . This suggests that 6-(3-Cyanophenyl)picolinic acid may also interact with enzymes and other biomolecules in a similar manner.
Dosage Effects in Animal Models
Picolinic acid, a related compound, has been shown to exhibit promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models . The dosage effects of this compound in animal models have not been studied.
Metabolic Pathways
This compound is likely involved in the metabolism of the essential amino acid tryptophan, similar to picolinic acid . It is also likely involved in the kynurenine pathway, a complex metabolic pathway that produces several bioactive compounds .
properties
IUPAC Name |
6-(3-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15-11)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZAVSZIZHBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)
![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)
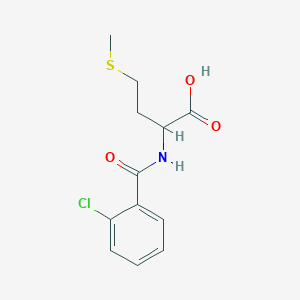
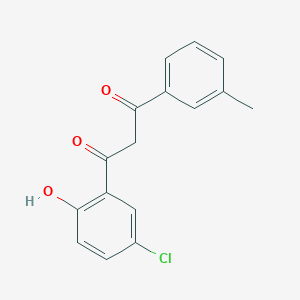
![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)
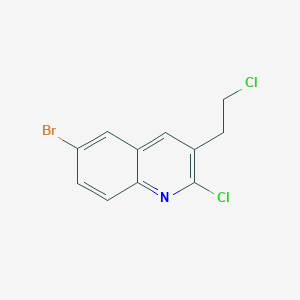
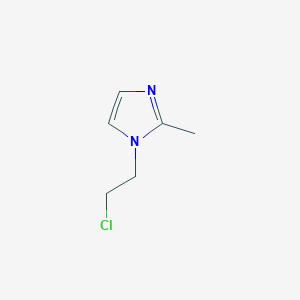
![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)
![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)
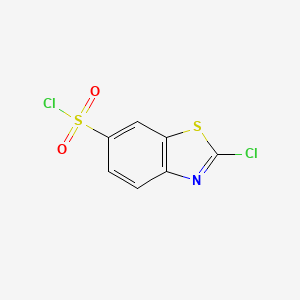
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)
![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)
